![molecular formula C22H17ClN2O4 B14285518 2-{4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}-N-phenylpropanamide CAS No. 127091-26-3](/img/structure/B14285518.png)
2-{4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}-N-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}-N-phenylpropanamide is a synthetic organic compound belonging to the class of benzoxazoles. This compound is characterized by the presence of a benzoxazole ring substituted with a chloro group and linked to a phenoxy group, which is further connected to a phenylpropanamide moiety. It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}-N-phenylpropanamide typically involves the following steps:
Formation of 6-Chloro-1,3-benzoxazole: This can be achieved by reacting 2-aminophenol with chloroacetyl chloride in the presence of a base such as pyridine.
Coupling Reaction: The 6-chloro-1,3-benzoxazole is then reacted with 4-hydroxyphenoxyacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the intermediate compound.
Amidation: The intermediate is then subjected to amidation with N-phenylpropanamide using a suitable catalyst like N,N’-diisopropylcarbodiimide (DIC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
化学反応の分析
Types of Reactions
2-{4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group in the benzoxazole ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
科学的研究の応用
Chemistry
In chemistry, 2-{4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}-N-phenylpropanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-{4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}-N-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and benzoxazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
類似化合物との比較
Similar Compounds
Metamifop: A similar compound with a fluorophenyl group instead of a phenyl group.
Fenoxaprop: Another related compound used as a herbicide.
Uniqueness
2-{4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}-N-phenylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro-substituted benzoxazole ring and phenoxy linkage differentiate it from other similar compounds, making it a valuable molecule for various applications.
特性
CAS番号 |
127091-26-3 |
|---|---|
分子式 |
C22H17ClN2O4 |
分子量 |
408.8 g/mol |
IUPAC名 |
2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-phenylpropanamide |
InChI |
InChI=1S/C22H17ClN2O4/c1-14(21(26)24-16-5-3-2-4-6-16)27-17-8-10-18(11-9-17)28-22-25-19-12-7-15(23)13-20(19)29-22/h2-14H,1H3,(H,24,26) |
InChIキー |
NEKWDJWJBDUTNK-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NC1=CC=CC=C1)OC2=CC=C(C=C2)OC3=NC4=C(O3)C=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(Propan-2-yl)oxy]carbonyl}non-4-enoate](/img/structure/B14285436.png)
dimethylsilane](/img/structure/B14285437.png)
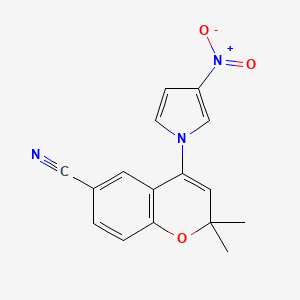
![2-[(But-2-en-1-yl)oxy]aniline](/img/structure/B14285444.png)
![Benzenamine, 4-[(trifluoroethenyl)oxy]-](/img/structure/B14285447.png)


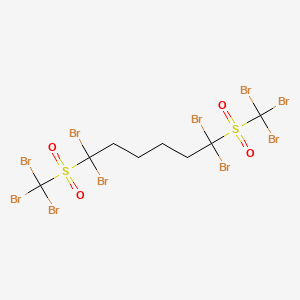
![4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-enal](/img/structure/B14285476.png)
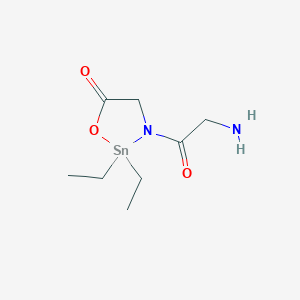
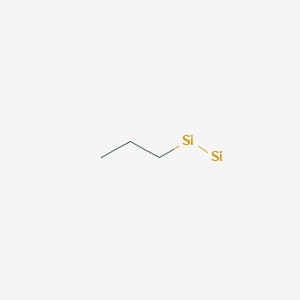
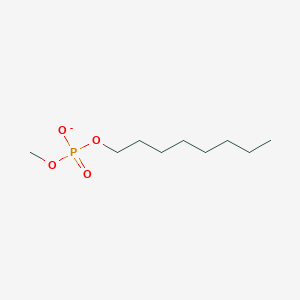

![3-[2-(Diethylamino)ethyl]-9H-xanthene-9-carboxylic acid](/img/structure/B14285527.png)
